![molecular formula C18H21FN2O B4768012 N-[1-(4-ethylphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4768012.png)
N-[1-(4-ethylphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea
Vue d'ensemble
Description
N-[1-(4-ethylphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea, also known as EFU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EFU belongs to the class of urea derivatives and has been found to exhibit promising activity against various diseases and disorders.
Mécanisme D'action
The mechanism of action of N-[1-(4-ethylphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[1-(4-ethylphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. N-[1-(4-ethylphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has also been found to inhibit the activity of phosphodiesterases (PDEs), which are enzymes involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects
N-[1-(4-ethylphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has been found to exhibit various biochemical and physiological effects. In cancer research, N-[1-(4-ethylphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has been shown to induce cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. N-[1-(4-ethylphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has also been found to inhibit the production of pro-inflammatory cytokines by suppressing the activation of NF-κB signaling pathway. In neurodegenerative disorder research, N-[1-(4-ethylphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has been shown to protect against neurotoxicity and oxidative stress by reducing the production of reactive oxygen species (ROS) and increasing the activity of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[1-(4-ethylphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea is its potential therapeutic activity against various diseases and disorders. N-[1-(4-ethylphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has been found to exhibit promising activity in cancer, inflammation, and neurodegenerative disorder research. Another advantage of N-[1-(4-ethylphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea is its relatively simple synthesis method. However, one of the limitations of N-[1-(4-ethylphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea is its limited availability and high cost. N-[1-(4-ethylphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea is not commercially available, and its synthesis requires specialized equipment and expertise.
Orientations Futures
There are several future directions for N-[1-(4-ethylphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea research. One direction is to further investigate the mechanism of action of N-[1-(4-ethylphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea and its potential targets. Another direction is to explore the therapeutic potential of N-[1-(4-ethylphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea in other diseases and disorders, such as cardiovascular diseases and metabolic disorders. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for N-[1-(4-ethylphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea.
Applications De Recherche Scientifique
N-[1-(4-ethylphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has been found to exhibit potential therapeutic activity against various diseases and disorders, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-[1-(4-ethylphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-[1-(4-ethylphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, N-[1-(4-ethylphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has been shown to protect against neurotoxicity and oxidative stress.
Propriétés
IUPAC Name |
1-[1-(4-ethylphenyl)ethyl]-3-(3-fluoro-4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O/c1-4-14-6-8-15(9-7-14)13(3)20-18(22)21-16-10-5-12(2)17(19)11-16/h5-11,13H,4H2,1-3H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHLJVWUHRANFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)NC2=CC(=C(C=C2)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Ethylphenyl)ethyl]-3-(3-fluoro-4-methylphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}-3-phenylisoxazole](/img/structure/B4767933.png)
![methyl 2-({[1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4767950.png)
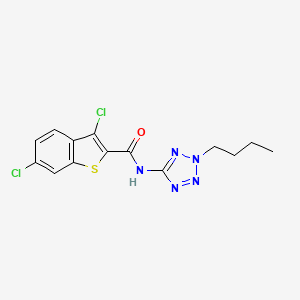
![allyl 2-{[4-(acetylamino)benzoyl]amino}-3-phenylacrylate](/img/structure/B4767962.png)
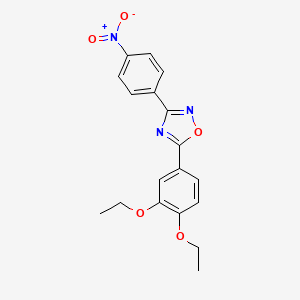
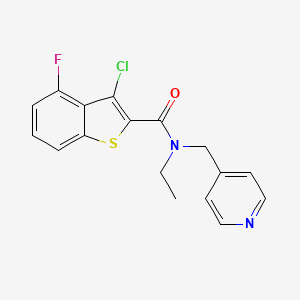
![2-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-N-(3-methoxyphenyl)hydrazinecarboxamide](/img/structure/B4767995.png)
![methyl 5-(4-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4767997.png)
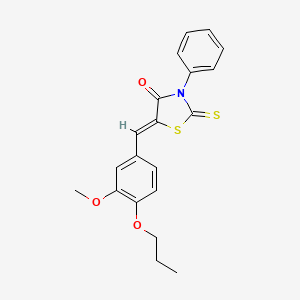

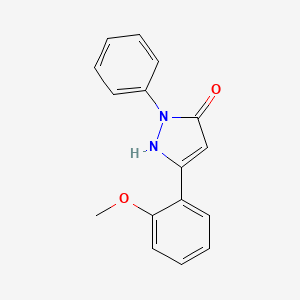
![2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]-3-furamide](/img/structure/B4768021.png)
![ethyl 2-({[5-chloro-2-(ethylthio)-4-pyrimidinyl]carbonyl}amino)benzoate](/img/structure/B4768022.png)
![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methylphenyl)piperazine](/img/structure/B4768031.png)